(2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate
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Overview
Description
(2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules. The presence of both hydroxyl and propionyl groups on the pyrrolidine ring, along with the tert-butyl ester, makes this compound a versatile intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, tert-butyl bromoacetate, and propionyl chloride.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of (2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of high-throughput purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The propionyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride), and bases (e.g., NaH).
Major Products
Oxidation: Formation of 4-keto-2-propionylpyrrolidine-1-carboxylate.
Reduction: Formation of 2-hydroxy-4-hydroxy-pyrrolidine-1-carboxylate.
Substitution: Formation of 4-alkoxy-2-propionylpyrrolidine-1-carboxylate or 4-acetoxy-2-propionylpyrrolidine-1-carboxylate.
Scientific Research Applications
Chemistry
In organic synthesis, (2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate serves as a chiral building block for the construction of more complex molecules. Its stereochemistry is crucial for the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals.
Biology and Medicine
This compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists. Its chiral nature makes it valuable in the study of stereoselective biological processes.
Industry
In the pharmaceutical industry, this compound is used as an intermediate in the production of drugs. Its ability to undergo various chemical transformations allows for the efficient synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which (2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as a precursor to compounds that interact with specific molecular targets such as enzymes or receptors. The hydroxyl and propionyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which are critical for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate: The enantiomer of the compound , with different stereochemistry.
tert-Butyl 4-hydroxy-2-acetylpyrrolidine-1-carboxylate: Similar structure but with an acetyl group instead of a propionyl group.
tert-Butyl 4-hydroxy-2-butyryl-pyrrolidine-1-carboxylate: Similar structure but with a butyryl group instead of a propionyl group.
Uniqueness
(2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to serve as a chiral building block makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl (2R,4R)-4-hydroxy-2-propanoylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-10(15)9-6-8(14)7-13(9)11(16)17-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUGNNQATMLQPB-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CC(CN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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